![molecular formula C12H18O2 B2460403 (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol CAS No. 2248171-90-4](/img/structure/B2460403.png)
(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol
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Overview
Description
The compound is an organic molecule with a methoxyphenyl group attached to a butanol backbone. The “2R” indicates that it’s a chiral molecule, with the configuration of the chiral center being 'R’ .
Molecular Structure Analysis
The molecular structure would likely involve a butanol backbone with a methoxyphenyl group attached. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of alcohols and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other phenolic alcohols. These might include a relatively high boiling point due to the presence of the alcohol group, and potential solubility in both polar and nonpolar solvents due to the phenyl and alcohol groups .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into this compound would likely depend on its specific properties and potential applications. This could include further investigation into its physical and chemical properties, potential biological activity, and possible uses in fields such as medicinal chemistry .
properties
IUPAC Name |
(2R)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10,13H,7-9H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAGQZQNDLZLL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol |
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